(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate (R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate
Brand Name: Vulcanchem
CAS No.: 1260616-34-9
VCID: VC0033141
InChI: InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m1/s1
SMILES: CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C
Molecular Formula: C20H29NO5
Molecular Weight: 363.454

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate

CAS No.: 1260616-34-9

Cat. No.: VC0033141

Molecular Formula: C20H29NO5

Molecular Weight: 363.454

* For research use only. Not for human or veterinary use.

(R)-Tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate - 1260616-34-9

Specification

CAS No. 1260616-34-9
Molecular Formula C20H29NO5
Molecular Weight 363.454
IUPAC Name tert-butyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-5-phenylpentanoate
Standard InChI InChI=1S/C20H29NO5/c1-19(2,3)25-17(23)15(21-18(24)26-20(4,5)6)12-13-16(22)14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,21,24)/t15-/m1/s1
Standard InChI Key GQSXJAJHFGIAJQ-OAHLLOKOSA-N
SMILES CC(C)(C)OC(=O)C(CCC(=O)C1=CC=CC=C1)NC(=O)OC(C)(C)C

Introduction

Overview and Chemical Identity

(R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate is a chiral organic compound characterized by a phenylpentanoate backbone with specific functional groups that contribute to its reactivity and applications. The compound belongs to the family of bioactive small molecules and features a protected amino acid structure with potential applications in peptide synthesis and pharmaceutical development .

Chemical Identification Parameters

The compound is characterized by specific chemical identifiers that enable its precise identification in scientific literature and commercial databases. These identifiers are crucial for research purposes and regulatory documentation.

Table 1: Chemical Identification Parameters

ParameterValue
Chemical Name(R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate
Molecular FormulaC₂₀H₂₉NO₅
Molecular Weight363.45 g/mol
CAS Number1260616-34-9
Product ClassificationBioactive Small Molecules

The compound features a CAS registry number (1260616-34-9) that serves as its unique identifier in chemical databases and literature . This identifier is essential for tracking the compound's properties, toxicological data, and regulatory status across different jurisdictions.

Structural Characteristics

Molecular Structure and Functional Groups

(R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate features several key functional groups that contribute to its chemical properties and reactivity. The compound contains a tert-butoxycarbonyl (Boc) protected amino group, a tert-butyl ester, a ketone functionality, and a phenyl group. These structural elements make it valuable for various synthetic applications, particularly in peptide chemistry and pharmaceutical development.

The chiral center at the C-2 position has the (R) configuration, which is crucial for its biological activity and application in stereoselective synthesis. The combination of the Boc protecting group and the tert-butyl ester allows for orthogonal deprotection strategies, making this compound valuable in complex synthesis projects .

Stereochemistry and Isomeric Forms

The (R) configuration at the stereogenic center is a defining characteristic of this compound. Stereochemistry plays a crucial role in determining the biological activity and synthetic utility of the molecule. The presence of this specific stereoisomer suggests its potential application in asymmetric synthesis or as a building block for pharmaceutically relevant compounds that require precise stereochemical control.

CompoundMolecular FormulaMolecular WeightKey Structural Difference
(R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoateC₂₀H₂₉NO₅363.45 g/molReference compound
(R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate-d5C₂₀H₂₄D₅NO₅368.48 g/molDeuterated phenyl group
Isopropyl (R)-5-((tert-butoxycarbonyl)amino)-3-oxo-5-phenylpentanoateC₁₉H₂₇NO₅349.43 g/molIsopropyl ester instead of tert-butyl ester; ketone at C-3 instead of C-5
tert-butyl 2-((tert-butoxycarbonyl)amino)-6-hydroxyhexanoateC₁₅H₂₉NO₅303.39 g/molTerminal hydroxyl group instead of phenyl ketone

This comparative analysis reveals structural similarities and differences that may influence the reactivity, stability, and application profiles of these related compounds .

Chemical Properties and Reactivity

Functional Group Reactivity

The presence of multiple functional groups in (R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate contributes to its chemical versatility. The compound features:

  • A Boc-protected amino group that can be selectively deprotected under acidic conditions

  • A tert-butyl ester that can be hydrolyzed to reveal the carboxylic acid

  • A ketone functionality that can undergo various carbonyl reactions

  • A phenyl group that can be modified through aromatic substitution reactions

These functional groups allow for selective chemical transformations, making the compound valuable in multistep synthesis projects. The orthogonal protection strategy (Boc group and tert-butyl ester) is particularly useful in peptide synthesis and other applications requiring selective deprotection.

Applications and Research Significance

Pharmaceutical and Synthetic Applications

(R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate and its derivatives have significant applications in pharmaceutical research and synthetic chemistry. The deuterated version (d5) of this compound is used in the synthesis of sphingosine 1-phosphate receptor antagonists, highlighting its relevance in pharmacological research .

The compound's protected amino acid structure makes it valuable as a building block in peptide synthesis and medicinal chemistry. The presence of the ketone functionality provides a handle for further derivatization, enabling the creation of diverse chemical libraries for drug discovery efforts.

Research Tools and Analytical Standards

Protected amino acid derivatives like (R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate serve as important research tools in chemical and biological investigations. These compounds can function as:

  • Synthetic intermediates in complex molecule synthesis

  • Standards for analytical method development

  • Building blocks for peptide-based drug candidates

  • Reference materials for chromatographic and spectroscopic analyses

The specific stereochemistry of the compound makes it particularly valuable in research requiring stereochemical precision and control.

Spectroscopic and Analytical Characteristics

Spectroscopic data provides essential information for the identification and characterization of (R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate. While comprehensive spectroscopic data is limited in the available literature, the following information can be inferred based on the compound's structure and related molecules.

Spectroscopic Properties

The compound would exhibit characteristic spectroscopic features associated with its functional groups. In infrared (IR) spectroscopy, distinctive absorption bands would be expected for the carbonyl groups (ester, ketone, and carbamate), while nuclear magnetic resonance (NMR) spectroscopy would reveal the characteristic signals of the aromatic, aliphatic, and amine protons. Mass spectrometry would provide molecular weight confirmation and fragmentation patterns consistent with the molecular structure.

For related compounds, information regarding InChI (International Chemical Identifier) and InChIKey is available, which helps in the precise identification and database searching of these chemical entities .

Future Research Directions

Unaddressed Research Questions

Several aspects of (R)-tert-butyl 2-(tert-butoxycarbonylamino)-5-oxo-5-phenylpentanoate remain unexplored in the available literature, presenting opportunities for future investigation:

  • Optimized synthetic routes with improved yields and stereoselectivity

  • Comprehensive structure-activity relationship studies for derivatives

  • Detailed spectroscopic characterization and crystallographic analysis

  • Exploration of potential biological activities beyond its use as a synthetic intermediate

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